molecular formula C26H27N5O2S2 B11633305 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372497-62-6

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633305
CAS No.: 372497-62-6
M. Wt: 505.7 g/mol
InChI Key: JPCIAZOJXHMLSI-PGMHBOJBSA-N
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Description

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a piperazine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidin-4-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine ring and the thiazolidinone moiety. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide

Uniqueness

What sets 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of structural features, including the piperazine ring, thiazolidinone moiety, and pyrido[1,2-a]pyrimidin-4-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

372497-62-6

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-18(2)31-25(33)21(35-26(31)34)16-20-23(27-22-10-6-7-11-30(22)24(20)32)29-14-12-28(13-15-29)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3/b21-16-

InChI Key

JPCIAZOJXHMLSI-PGMHBOJBSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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